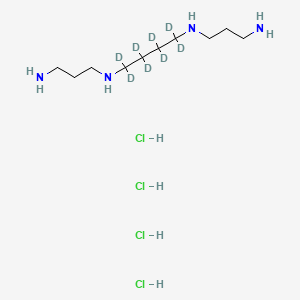![molecular formula C15H18N2O3 B1523403 Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1251773-90-6](/img/structure/B1523403.png)
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Descripción general
Descripción
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate, commonly known as ECPPC, is a synthetic compound that has been used in many scientific research applications. It is a cyclopropyl derivative of oxazolo[5,4-b]pyridine-4-carboxylate, a heterocyclic compound containing both nitrogen and oxygen atoms. ECPPC is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.
Aplicaciones Científicas De Investigación
Ring-Chain Isomerism and Reactivity
Ring-chain isomerism has been observed in compounds such as ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, which undergo isomerization depending on the solvent and the substituent length. This highlights the complex behavior of such compounds in solution and their potential for various synthetic applications (Pryadeina et al., 2008).
Reactivity of [1,2,3]Triazolo[1,5-a]pyridines as 1,3-dipoles has been studied, showing their reaction with electron-deficient ethylenes to produce biaryl compounds and pyridyl cyclopropanes, demonstrating their versatility in organic synthesis (Adam et al., 2016).
Synthesis and Characterization
Synthesis of novel polynuclear pyrido and thiazolo derivatives starting from specific pyridine carboxylates has been reported, indicating the potential for creating a wide range of biologically active molecules (El‐Kazak & Ibrahim, 2013).
Chiral Ruthenium(II)-Bis(2-oxazolin-2-yl)pyridine Complexes have been utilized in asymmetric catalytic cyclopropanation of olefins and diazoacetates, showing the potential for enantioselective synthesis of important organic molecules (Nishiyama et al., 1995).
Mechanistic Studies and Molecular Structure
- Ultrasonic synthesis and molecular structure studies on the cycloaddition reaction of 1-alkynylpyridinium-3-olate and acetylene derivatives have been conducted to understand the mechanism and regioselectivity of these reactions (Aboelnaga et al., 2016).
Propiedades
IUPAC Name |
ethyl 6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-19-15(18)10-7-11(9-5-6-9)16-14-12(10)13(8(2)3)17-20-14/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQKHHQALFVDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=NO2)C(C)C)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





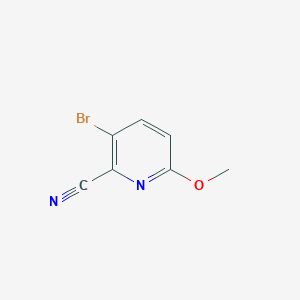

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
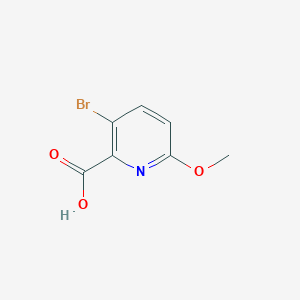
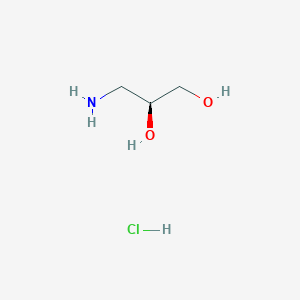

![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)
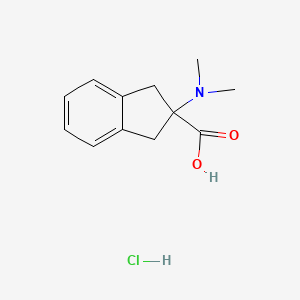
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)
